2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Overview
Description
“2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid” is a chemical compound with the molecular formula C28H34N4O6 . It is also known by the synonyms TCS 2314, 317353-73-4, TCS2314, TCS-2314 .
Molecular Structure Analysis
The molecular weight of this compound is 522.6 g/mol . The IUPAC name for this compound is 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid . The InChI and SMILES strings provide a textual representation of the compound structure .
Scientific Research Applications
Synthesis and Pharmacological Activity
- Research on the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest highlights the importance of structural modifications in developing compounds with desired biological activities. The study focused on synthesizing various substituted pyrrole compounds, demonstrating the versatility of such structures in pharmacological research (Bijev, Prodanova, & Nankov, 2003).
Analgesic Properties
- A study on synthetic analgesics involving N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides revealed the synthesis of compounds with significantly potent analgesic properties. This research underscores the potential for creating highly effective analgesics through careful structural modifications (Van Daele et al., 1976).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
- THRX-198321 is a compound that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist, demonstrating the concept of multifunctional molecules. This compound shows high affinity and potent activities towards both receptors, highlighting the therapeutic potential of bimodal and multivalent ligands in drug design (Steinfeld et al., 2011).
Reactions and Synthesis of Heterocyclic Compounds
- The study on the synthesis of 3-diaminomethylene-2(3H)-furanones by reacting 2-amino-4,5-dihydro-3-furancarboxamides with amines such as morpholine and piperidine illustrates the complexity and diversity of reactions involving heterocyclic compounds. It provides insight into how various reactants can lead to a wide range of heterocyclic structures with potential applications in medicinal chemistry (Yamagata et al., 2002).
properties
IUPAC Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXAAOWFOURIHK-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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